molecular formula C15H21NO2 B11952060 Ethyl 1-methyl-3-phenylpiperidine-4-carboxylate CAS No. 34591-70-3

Ethyl 1-methyl-3-phenylpiperidine-4-carboxylate

Cat. No.: B11952060
CAS No.: 34591-70-3
M. Wt: 247.33 g/mol
InChI Key: LJAPMASBQRQOCI-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-phenylpiperidine-4-carboxylate is a synthetic compound belonging to the piperidine class of chemicals. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications. This compound is known for its role in medicinal chemistry and has been studied for various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-3-phenylpiperidine-4-carboxylate typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form the piperidine ring . This process is followed by esterification to introduce the ethyl ester group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors and purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to analgesic effects. The molecular pathways involved include inhibition of neurotransmitter release and modulation of pain signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-3-phenylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Its ability to act as an opioid receptor agonist makes it valuable in pain management and other therapeutic areas.

Properties

IUPAC Name

ethyl 1-methyl-3-phenylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-18-15(17)13-9-10-16(2)11-14(13)12-7-5-4-6-8-12/h4-8,13-14H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAPMASBQRQOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80412506
Record name ethyl 1-methyl-3-phenylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34591-70-3
Record name ethyl 1-methyl-3-phenylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 1-METHYL-3-PHENYL-4-PIPERIDINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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